N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 787529-06-0
VCID: VC4934405
InChI: InChI=1S/C14H15N5O3/c1-20-10-4-8(5-11(21-2)12(10)22-3)18-13-9-6-17-19-14(9)16-7-15-13/h4-7H,1-3H3,(H2,15,16,17,18,19)
SMILES: COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=NN3
Molecular Formula: C14H15N5O3
Molecular Weight: 301.306

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 787529-06-0

VCID: VC4934405

Molecular Formula: C14H15N5O3

Molecular Weight: 301.306

* For research use only. Not for human or veterinary use.

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 787529-06-0

Description

Structural Representation

PropertyValue
Molecular FormulaC₁₇H₂₁N₅O₃
Molecular Weight343.4 g/mol
IUPAC NameN-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
SMILESCC(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=C(C(=C3)OC)OC)OC)N

Synthetic Pathways

  • Method A: Involves the reaction of appropriate pyrazole derivatives with substituted phenols under acidic conditions.

  • Method B: Utilizes microwave-assisted synthesis to enhance reaction rates and yields.

Yield and Purity

Research indicates that yields can vary significantly based on reaction conditions. Typical yields range from 60% to 85% depending on the method employed.

  • Biological Activity and Applications

The biological profile of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suggests potential applications in various therapeutic areas.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of this compound against various cancer cell lines. Results indicate that it may act as an effective inhibitor of tumor growth.

Mechanism of Action

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation pathways, similar to other compounds in the pyrazolo[3,4-d]pyrimidine class.

  • Research Findings

A variety of studies have reported on the synthesis and biological evaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

Study ReferenceFindings
Identified as a potential EGFR-TK inhibitor with significant activity.
Demonstrated promising antitumor effects in vitro against specific cancer types.

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a significant area of interest within medicinal chemistry due to its unique structure and promising biological activities. Ongoing research aims to further elucidate its mechanisms and optimize its therapeutic potential.

  • Future Directions

Further studies are needed to explore:

  • Expanded biological testing against a wider range of cancer cell lines.

  • Investigation into potential side effects and pharmacokinetics.

This compound's unique properties may lead to new therapeutic agents in oncology and beyond.

CAS No. 787529-06-0
Product Name N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular Formula C14H15N5O3
Molecular Weight 301.306
IUPAC Name N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C14H15N5O3/c1-20-10-4-8(5-11(21-2)12(10)22-3)18-13-9-6-17-19-14(9)16-7-15-13/h4-7H,1-3H3,(H2,15,16,17,18,19)
Standard InChIKey MEALRIHLPMHELM-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=NN3
Solubility not available
PubChem Compound 42226845
Last Modified Aug 17 2023

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